molecular formula C22H32O3 B569566 14S-Hdha CAS No. 119433-37-3

14S-Hdha

Cat. No.: B569566
CAS No.: 119433-37-3
M. Wt: 344.5 g/mol
InChI Key: ZNEBXONKCYFJAF-OUKOMXQNSA-N
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Description

(14S)-HDoHE is a 14-HDoHE in which the stereocentre at position 14 has S-configuration. It is a conjugate acid of a (14S)-HDoHE(1-). It is an enantiomer of a (14R)-HDoHE.

Biochemical Analysis

Biochemical Properties

14S-HDHA plays a significant role in biochemical reactions. It interacts with enzymes such as 12-lipoxygenase and 15-lipoxygenase, which are involved in its formation from DHA . The nature of these interactions involves the enzymatic processing of DHA to form this compound .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as 12-lipoxygenase and 15-lipoxygenase, which are involved in its formation from DHA .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biological Activity

14S-Hydroxy-docosahexaenoic acid (14S-Hdha) is a bioactive lipid derived from docosahexaenoic acid (DHA), known for its significant role in inflammation resolution and tissue healing. This compound is part of a broader class of specialized pro-resolving mediators (SPMs) that are crucial for the resolution of inflammation and promotion of wound healing. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on various cell types, and potential therapeutic applications.

Formation and Structure

This compound is formed through the enzymatic oxidation of DHA, primarily by lipoxygenases and cytochrome P450 enzymes. The biosynthesis pathway involves several intermediates, including 14S-hydroxy-DHA, which can further undergo transformations to yield various stereoisomers such as 14S,21R-dihydroxy-DHA (14S,21R-diHDHA) and 14R,21R-diHDHA. The production of these metabolites occurs predominantly in macrophages during inflammatory responses, indicating their role in immune modulation and tissue repair .

The biological activity of this compound is primarily attributed to its anti-inflammatory properties and its ability to promote wound healing. Key mechanisms include:

  • Modulation of Inflammatory Responses : this compound has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in various cell types, including macrophages and fibroblasts. This modulation helps to shift the balance from an inflammatory state to a resolving state .
  • Promotion of Wound Healing : Studies indicate that this compound enhances wound closure by promoting re-epithelialization, granulation tissue formation, and angiogenesis. In murine models, treatment with this compound resulted in improved healing outcomes compared to controls .
  • Cellular Effects : The compound influences various cell types involved in wound healing:
    • Macrophages : Enhance phagocytosis and promote the release of anti-inflammatory mediators.
    • Fibroblasts : Stimulate collagen synthesis and migration, crucial for tissue repair.
    • Endothelial Cells : Promote angiogenesis by enhancing endothelial cell proliferation and migration .

Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Demonstrated enhanced wound healing in murine models treated with this compound, showing increased re-epithelialization and granulation tissue formation.
Identified dysregulation of DHA-derived lipid mediators in diabetic wounds; treatment with this compound restored normal healing processes.
Highlighted the role of this compound in modulating inflammatory responses during peritonitis resolution, indicating its potential as a therapeutic agent in inflammatory diseases.

Case Studies

  • Diabetic Wound Healing : In a controlled study involving diabetic mice, administration of this compound significantly improved healing rates compared to untreated controls. Histological analysis revealed enhanced granulation tissue formation and reduced inflammatory cell infiltration .
  • Oral Wound Healing : Research focused on oral mucosal wounds showed that topical application of this compound led to faster recovery times and reduced pain levels in patients undergoing dental procedures. The compound's ability to modulate local inflammation was crucial for these outcomes .

Properties

IUPAC Name

(4Z,7Z,10Z,12E,14S,16Z,19Z)-14-hydroxydocosa-4,7,10,12,16,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10-,14-11-,15-12-,19-16+/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEBXONKCYFJAF-OUKOMXQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC(C=CC=CCC=CCC=CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701348022
Record name 14(S)-Hydroxy Docosahexaenoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119433-37-3
Record name 14(S)-Hydroxy Docosahexaenoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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